

Technical Guide: Atomoxetine Hydrochloride Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Adamoxetine

Cat. No.: B1666597

[Get Quote](#)

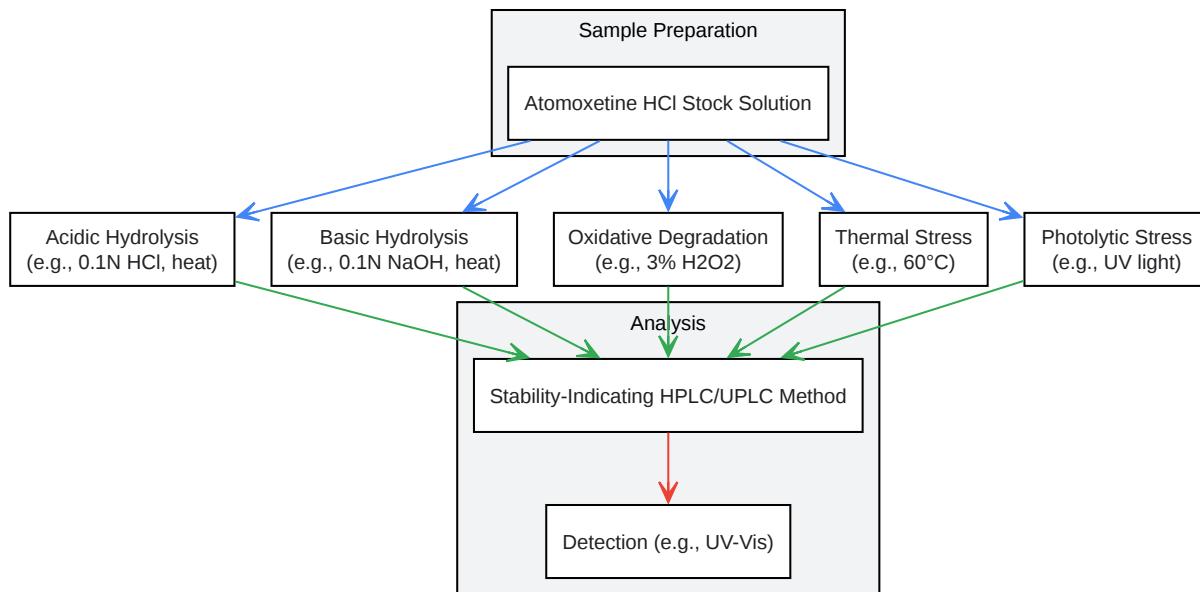
This document provides a comprehensive overview of the solubility and stability of Atomoxetine hydrochloride, intended for researchers, scientists, and drug development professionals.

Quantitative Data

The solubility of Atomoxetine hydrochloride has been reported in various solvents. The following table summarizes these findings.

Solvent	Solubility	Citations
Water	25 mg/mL	
Water	27.8 mg/mL	
Water	28 mg/mL	
Water	50 mg/mL	
Water	100 mg/mL (requires sonication)	
Water	15 mg/mL	
Water	2.71 mg/L	
Water	Soluble to 100 mM	
Water	Soluble to 50 mM	
Ethanol	25 mg/mL	
Ethanol	≥48.6 mg/mL	
Ethanol	17 mg/mL	
Ethanol	Soluble to 100 mM (with warming)	
Methanol	25 mg/mL	
Methanol	50 mg/mL	
Methanol	Freely soluble	
DMSO	25 mg/mL	
DMSO	≥48.6 mg/mL	
DMSO	50 mg/mL	
DMSO	100 mg/mL (requires sonication)	
DMSO	7 mg/mL	

DMSO	Soluble to 100 mM
Dimethyl formamide	25 mg/mL
0.1 N HCl	Freely soluble
Ether	Insoluble
Chloroform	Soluble

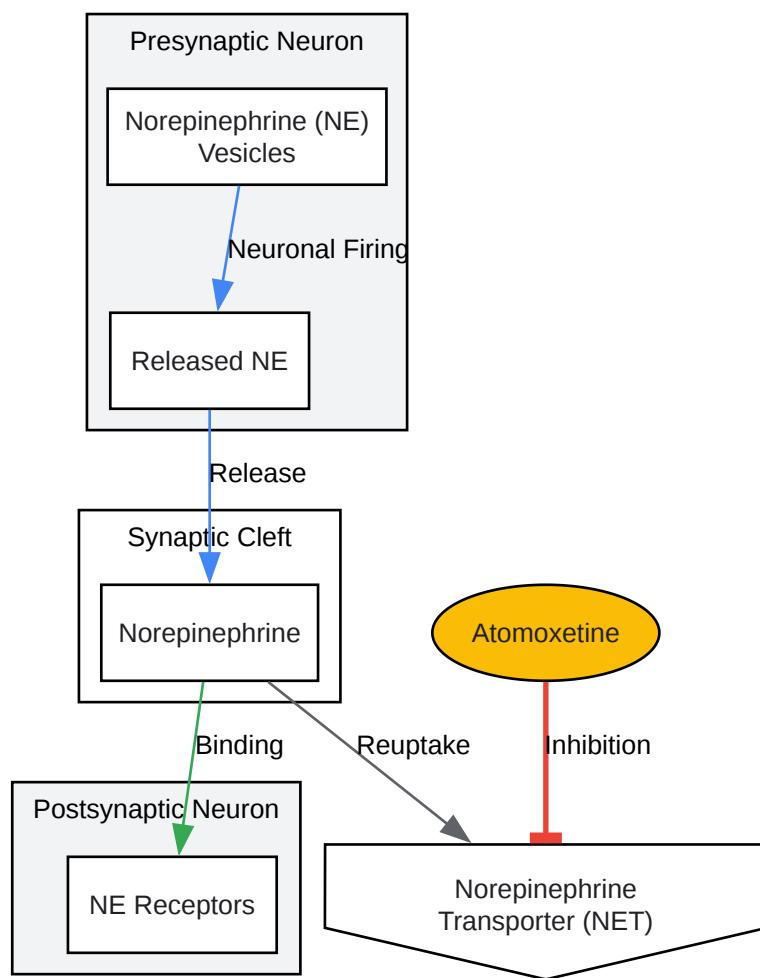

Atomoxetine hydrochloride exhibits varying stability under different conditions.

Condition	Stability	Citations
Solid State		
-20°C	Stable for \geq 2 years	
Room Temperature	Stable under normal handling conditions	
In Solution		
Aqueous Suspension (4°C or 25°C)	Stable for at least 91 days	
Stress Testing		
Acidic Hydrolysis	Labile/Unstable	
Basic Hydrolysis	Labile/Unstable	
Neutral Hydrolysis	Stable	
Oxidative Conditions	Labile/Unstable	
Photolytic Conditions	Labile/Unstable	
Thermal Stress	Stable	

Experimental Protocols

Detailed experimental protocols for the cited stability studies are often found within the materials and methods sections of the referenced publications. A general workflow for forced degradation studies, a common method for assessing drug stability, is outlined below.

Forced degradation studies are essential for developing stability-indicating analytical methods.



[Click to download full resolution via product page](#)

Forced degradation study workflow.

Mechanism of Action: Norepinephrine Reuptake Inhibition

Atomoxetine is a potent and selective inhibitor of the presynaptic norepinephrine transporter (NET). This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft.

[Click to download full resolution via product page](#)

Atomoxetine's mechanism of action.

- To cite this document: BenchChem. [Technical Guide: Atomoxetine Hydrochloride Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666597#adamoxetine-solubility-and-stability-data\]](https://www.benchchem.com/product/b1666597#adamoxetine-solubility-and-stability-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com